molecular formula C18H16FN3O3S B2770738 5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide CAS No. 1207033-89-3

5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide

Cat. No.: B2770738
CAS No.: 1207033-89-3
M. Wt: 373.4
InChI Key: SRSZSUNRZKVTMV-UHFFFAOYSA-N
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Description

5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16FN3O3S and its molecular weight is 373.4. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase Inhibition

A study synthesized and evaluated derivatives of benzenesulfonamide, focusing on their ability to inhibit cyclooxygenase enzymes. The research highlighted the selectivity achieved through fluorine substitution on the benzenesulfonamide moiety, leading to potent COX-2 inhibitors. This property is significant for the development of anti-inflammatory agents with reduced side effects related to COX-1 inhibition (Hashimoto et al., 2002).

Antimicrobial Activity

Another study focused on the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity. The presence of a fluorine atom in the benzoyl group was crucial for enhancing antimicrobial efficacy. This research underscores the potential of incorporating benzenesulfonamide derivatives in the development of new antimicrobial agents (Desai et al., 2013).

Anticancer Evaluation

Research into benzenesulfonamide derivatives also extends to anticancer applications. One study synthesized a series of benzenesulfonamide derivatives to evaluate their antimicrobial and anticancer activities. The findings suggest that modifications to the benzenesulfonamide core can lead to compounds with significant anticancer potential, opening avenues for novel cancer therapies (Kumar et al., 2014).

COX-2 Inhibition for Anti-inflammatory Applications

The synthesis and evaluation of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties demonstrated COX-2 inhibitory activities. These compounds, especially those with fluorine substitution, showed potential as leads for developing injectable COX-2 specific inhibitors for treating inflammation (Pal et al., 2003).

Properties

IUPAC Name

5-fluoro-2-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-12-3-5-14(19)11-17(12)26(23,24)22-15-6-8-16(9-7-15)25-18-10-4-13(2)20-21-18/h3-11,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSZSUNRZKVTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.